2-Methyl-4-isothiazolin-3-one

Catalog No.
S535214
CAS No.
2682-20-4
M.F
C4H5NOS
M. Wt
115.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-isothiazolin-3-one

CAS Number

2682-20-4

Product Name

2-Methyl-4-isothiazolin-3-one

IUPAC Name

2-methyl-1,2-thiazol-3-one

Molecular Formula

C4H5NOS

Molecular Weight

115.16 g/mol

InChI

InChI=1S/C4H5NOS/c1-5-4(6)2-3-7-5/h2-3H,1H3

InChI Key

BEGLCMHJXHIJLR-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CS1

Solubility

Solubility in: acetonitrile 78.6; methanol 79.1; hexane 2.371; xylenol 15.65 (g/100 mL)

Synonyms

1-(4-CHLOROPHENYL)-3-(3,4-DICHLOROPHENYL)UREA;2-METHYL-4-ISOTHIAZOLIN-3-ONE;2-METHYL-4-ISOTHIAZOLINE-3-ONE;2-METHYL-3(2H)-ISOTHIAZOLONE;N-METHYL-3-OXODIHYDRO ISOTHIAZOLE;2-methyl-3(2h)-isothiazolon;Isothiazolone,2-methyl-;Methylisothiazolinone

Canonical SMILES

CN1C(=O)C=CS1

Antimicrobial Properties

MIT, along with its close relative Methylchloroisothiazolinone (MCI), have been widely studied for their antimicrobial properties. They exhibit activity against a broad spectrum of bacteria, fungi, and algae []. This has led to their use in various research applications, including:

  • Preservation of biological samples: MIT and MCI can be used to prevent microbial growth in cell cultures, tissues, and other biological samples used in research [].
  • Disinfection of research equipment: Due to their effectiveness against various microbes, MIT and MCI can be used to disinfect research equipment and surfaces [].

Enzyme Inhibition

Studies have shown that MIT can inhibit the activity of certain enzymes, such as those involved in protein synthesis and energy metabolism []. This property has made MIT a valuable tool in research for:

  • Studying enzyme function: By inhibiting specific enzymes, researchers can gain insights into their function and role in various biological processes [].
  • Developing new drugs: The ability of MIT to inhibit specific enzymes has led to its exploration in the development of new drugs for various diseases [].

2-Methyl-4-isothiazolin-3-one is an organic compound belonging to the isothiazolinone class, characterized by its potent biocidal properties. It is a colorless to pale yellow liquid with a chemical formula of C₄H₅NOS and a molecular weight of 115.16 g/mol. This compound is often used as a preservative in various industrial applications, particularly in personal care products, paints, and adhesives due to its effectiveness against bacteria and fungi .

Toxicity:

MIT can cause skin irritation and allergic reactions in some individuals. Studies suggest potential neurotoxic effects as well, although more research is needed [].

The primary chemical reaction involving 2-methyl-4-isothiazolin-3-one is its synthesis from precursor compounds through halogenation and cyclization processes. The general reaction can be summarized as follows:

  • Halogenation: The precursor compound undergoes halogenation in the presence of an alkali metal iodide catalyst, leading to the formation of 2-methyl-4-isothiazolin-3-one hydrochloride.
  • Neutralization: This hydrochloride form is then neutralized using an alkali to yield the final product, 2-methyl-4-isothiazolin-3-one .

The reaction can be represented as:

Precursor+HalogenCatalyst2 Methyl 4 isothiazolin 3 one hydrochlorideAlkali2 Methyl 4 isothiazolin 3 one\text{Precursor}+\text{Halogen}\xrightarrow{\text{Catalyst}}\text{2 Methyl 4 isothiazolin 3 one hydrochloride}\xrightarrow{\text{Alkali}}\text{2 Methyl 4 isothiazolin 3 one}

The synthesis of 2-methyl-4-isothiazolin-3-one typically involves the following steps:

  • Preparation of the Reaction Mixture: Combine N'-dimethyl-3,3'-dithiodipropionamide or N-methyl-3-mercaptopropionamide with an organic solvent and an alkali metal iodide catalyst.
  • Halogenation: Introduce a halogenating agent into the mixture under controlled temperature conditions.
  • Filtration and Neutralization: After stirring for a specified duration, filter the product to obtain 2-methyl-4-isothiazoline-3-keto hydrochloride, which is then neutralized with an alkali to produce 2-methyl-4-isothiazolin-3-one .

Interaction studies have indicated that 2-methyl-4-isothiazolin-3-one can cause sensitization reactions in individuals exposed to it. Research highlights that it may cross-react with other isothiazolinones and related compounds, leading to allergic reactions . Furthermore, studies have shown that exposure levels and formulations significantly affect the compound's allergenic potential.

Several compounds share structural similarities with 2-methyl-4-isothiazolin-3-one. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
5-Chloro-2-methyl-4-isothiazolin-3-oneSimilar ring structureOften used in combination with 2-methyl-4-isothiazolin-3-one; more potent against certain bacteria.
BenzisothiazolinoneSimilar heterocyclic structureUsed primarily as a preservative; lower allergenic potential compared to 2-methyl-4-isothiazolin-3-one.
OctylisothiazolinoneSimilar functional groupsCommonly used in industrial applications; has different toxicity profiles compared to 2-methyl-4-isothiazolin-3-one.

These compounds highlight the unique position of 2-methyl-4-isothiazolin-3-one within the isothiazolone family due to its specific applications and allergenic properties.

Physical Description

Liquid; NKRA
Colorless solid; [Merck Index] Dark yellow powder with lumps; [Sigma-Aldrich MSDS]

Color/Form

Colorless prisms

Hydrogen Bond Acceptor Count

2

Exact Mass

115.00918496 g/mol

Monoisotopic Mass

115.00918496 g/mol

Boiling Point

BP: 93 °C at 0.03 mm Hg

Heavy Atom Count

7

Density

1.35 g/mL at 25 °C
Commercial product is supplied as a clear, light amber liquid, freezing point -18 °C to -21.5 °C; density 1.19 at 20 °C/4 °C; viscosity (23 °C): 5.0 cP. Readily miscible in water, lower alcohols, glycols, other hydrophilic organic solvents. Insoluble in petrolatum /Mixture with methylchloroisothiazolinone/

LogP

log Kow = -0.83 (est)

Decomposition

When heated to decomposition it emits toxic vapors of SOx.
Hazardous decomposition products formed under fire conditions. - Carbon oxides, nitrogen oxides (NOx), Sulphur oxides

Melting Point

50-51 °C

UNII

229D0E1QFA

Related CAS

26172-54-3 (hydrochloride)

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Methylisothiazolinone (also called 3-methylisothiazolin-3(2H)-one; MIT) is a colorless or dark brown prism. It is odorless and tasteless. MIT is very soluble in water. USE: MIT is used as a biocide in cooling towers, paper mills, plastics and marine paint. It is commonly found in a 3:1 ratio with 5-chloro-2-methyl-4-isothiazolinone (CMIT) in biocide products. It is also an ingredient in latex paint, air fresheners, household cleaners, laundry products and dish soaps. EXPOSURE: Workers that use or produce MIT may breathe in vapors or have direct skin contact. The general population may be exposed by breathing in vapors or having direct skin contact when using cleaning products or paints containing MIT. If MIT is released to air, it will be broken down by reaction with other chemicals and light. If released to water or soil, it is not expected to bind to soil particles or suspended particles. It is expected to move rapidly through soil. It is not expected to move into air from wet soils or water surfaces. MIT is expected to be broken down by microorganisms and will not build up in tissues of aquatic organisms. RISK: Skin irritation and allergic reaction have been reported in workers and volunteers following direct skin exposure to MIT at varying concentrations of MIT or MIT/CMIT. Severe respiratory irritation was reported in one workplace incident. No other information about potential health effects in humans exposed to MIT was located. Changes in behavior, diarrhea, tearing, salivation, and stomach and intestinal damage were observed in laboratory animals given a moderate-to-high oral dose of MIT. Death occurred in some animals. Weight loss was observed in laboratory animals fed moderate doses in feed over time. The majority of information about potential health effects in laboratory animals comes from studies that use MIT/CMIT. Severe skin irritation, allergic skin reactions, and eye corrosion were observed in laboratory animals exposed to MIT/CMIT. The U.S. EPA's Office of Pesticide Program considers the MIT and MIT mixtures are highly toxic. However, mixtures are not expected to cause adverse health effects if used according to directions. Death occurred in some laboratory animals exposed once to moderate doses of MIT /CMIT by the oral, dermal and inhalation routes. Decreased body weight and erosion of the lining of the stomach were observed in laboratory animals fed low doses of in their diet over time. Decreased body weight and minor damage to the lining of the nose were observed in laboratory animals that breathed low levels of MIT /CMIT vapors over time. No evidence of infertility, abortions or birth defects was observed in laboratory animals fed MIT or MIT /CMIT before or during pregnancy. Tumors were not increased in laboratory animals following lifetime exposure to MIT /CMIT in their drinking water. The U.S. EPA's Office of Pesticide Program determined that MIT /CMIT is not classifiable as to human carcinogenicity. The potential for MIT to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Anti-Infective Agents

Mechanism of Action

Neurodegenerative disorders in humans may be triggered or exacerbated by exposure to occupational or environmental agents. ...a brief exposure to methylisothiazolinone, a widely used industrial and household biocide, is highly toxic to cultured neurons but not to glia. /The study/ also show that the toxic actions of this biocide are zinc dependent and require the activation of p44/42 extracellular signal-regulated kinase (ERK) via a 12-lipoxygenase-mediated pathway. The cell death process also involves activation of NADPH oxidase, generation of reactive oxygen species, DNA damage, and overactivation of poly(ADP-ribose) polymerase, all occurring downstream from ERK phosphorylation. The toxic effects of methylisothiazolinone and related biocides on neurons have not been reported previously. Because of their widespread use, the neurotoxic consequences of both acute and chronic human exposure to these toxins need to be evaluated.
Focal adhesion kinase (FAK) is a non-receptor protein tyrosine kinase (PTK) which acts as an early modulator in the integrin signaling cascade. FAK phosphorylation and its consequent activation regulate several basic biological cellular functions. On the contrary, dysregulation of FAK signaling is implicated in the malignant transformation of cells, as well as in nonmalignant pathological conditions. With respect to cytotoxicity, accumulating data indicate that FAK participates in the mechanism of action of the known cytotoxic reactive oxygen species (ROS). Additionally, evidence was presented that different cytotoxic substances, such as arsenic (As), lead (Pb), acrylamide, methylisothiazolinone (MIT), dichlorovinylcysteine (DCVC) and halothane, acted, at least in part, by downregulating FAK tyrosine phosphorylation, while the bacterial toxins Pasteurella multocida toxin and Escherichia coli cytotoxic necrotizing factor, have been shown to exert cytotoxic effects by inducing FAK tyrosine phosphorylation. The observation that upregulation as well as downregulation of FAK activity both result in cytotoxic effects seems contradictory. Even though a common mode of action, with respect to the dysregulation of FAK signaling, for these cytotoxic substances has not yet been discovered, a cumulative approach could be established by focusing on FAK activation and signaling cascade. According to these data, interfering with FAK signaling might be of a potential use in blocking these cytotoxic effects.
Methylisothiazolinone (MIT) is a biocide widely used in industrial and cosmetic products with potential as a neurotoxicant. /it was/ previously reported that short acute exposures to relatively high concentrations of MIT (100 uM) lead to widespread and selective neuronal death in vitro. To evaluate the biological properties of chronic exposures to MIT, freshly dissociated rat cortical neurons were continuously exposed to low concentrations (0.1-3 uM) of the biocide in serum-containing media. Although /this study/ observed minimal effects on cell viability, MIT induced a dramatic inhibition of neurite outgrowth. Immunoblotting and immunoprecipitation experiments revealed that focal adhesion kinase (FAK) phosphorylation was primarily affected by the MIT treatment. The phosphorylation level at tyrosines 576 and 861 of FAK was significantly decreased and likely contributed to the overall reduction of tyrosine phosphorylation of this protein. MIT inhibited Src family kinases (SFKs) in cell-free assays and led to the physical dissociation of FAK from the signaling complexes that it normally forms with c-Src and Fyn in developing neurons. High-density neuronal cultures were then employed to increase cell-to-cell contact. This approach resulted in an overall enhancement of SFKs and FAK phosphorylation and could overcome the deficits induced by MIT. This study suggests that a disruption of FAK-SFK complexes due to SFK inhibition leads to FAK dysfunction, with detrimental effects to immature neurons. Prolonged exposure to low levels of MIT and related compounds may have damaging consequences to the developing nervous system.

Vapor Pressure

0.062 mm Hg at 25 °C

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Impurities

Impurity (manufacturing by-products)[Table#8182]

Other CAS

2682-20-4

Wikipedia

Methylisothiazolinone

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Fragrance Ingredients
Cosmetics -> Preservative

General Manufacturing Information

Adhesive Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
Wood Product Manufacturing
Fabricated Metal Product Manufacturing
Wholesale and Retail Trade
3(2H)-Isothiazolone, 2-methyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
2-Methyl-3(2H)-isothiazolinone and 5-chloro-3-methyl-3(2H)-isothiazolinone occur together in 101 currently registered products in approximately a 3:1 ratio, and are commonly referred to collectively as methylisothiazolinone.

Analytic Laboratory Methods

HPLC determination in cosmetic products.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.
Air sensitive. Store under inert gas.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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